The (S)-Enantiomer of Fenticonazole: A Guide to Stereoselective Synthesis
The (S)-Enantiomer of Fenticonazole: A Guide to Stereoselective Synthesis
Introduction: The Significance of Chirality in Fenticonazole's Antifungal Efficacy
Fenticonazole is a broad-spectrum imidazole antifungal agent widely utilized in the topical treatment of superficial mycoses.[1][2] It operates by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol.[3][4] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell lysis and death.[3][4]
Fenticonazole possesses a single stereocenter and is clinically administered as a racemic mixture.[5][6] However, extensive research has demonstrated that the antifungal activity is not equally distributed between its two enantiomers. The levorotatory form, identified as the (S)-enantiomer, exhibits significantly greater antifungal activity compared to the dextrorotatory (R)-enantiomer and the racemic mixture.[7] Pharmacokinetic studies have also shown that the (S)-isomer is responsible for the higher plasma concentrations observed in female rats.[8] This makes the development of stereoselective synthetic routes to obtain the pure (S)-enantiomer, or eutomer, a critical objective for enhancing therapeutic efficacy and potentially reducing dosage and associated side effects.
This technical guide provides an in-depth exploration of the primary methodologies for the stereoselective synthesis of (S)-fenticonazole, with a focus on the preparation of the key chiral intermediate, (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. The strategies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, offering valuable insights for researchers and professionals in drug development.
Strategic Approaches to (S)-Fenticonazole Synthesis
The synthesis of enantiomerically pure (S)-fenticonazole can be broadly categorized into two main strategies: the resolution of a racemic intermediate and the asymmetric synthesis of a key chiral building block. This guide will delve into both approaches, providing a comparative analysis of their advantages and practical considerations.
Strategy 1: Chiral Resolution of Racemic 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
This classical approach involves the synthesis of the racemic intermediate followed by separation of the desired (S)-enantiomer from the (R)-enantiomer using a chiral resolving agent.
Causality Behind Experimental Choices: The efficacy of this method hinges on the formation of diastereomeric salts with distinct physical properties, such as solubility, allowing for their separation by fractional crystallization. L-camphorsulfonic acid is a suitable choice due to its availability in high enantiomeric purity and its ability to form crystalline salts with amines.
Experimental Protocol: Resolution with L-Camphorsulfonic Acid [7]
-
Salt Formation: Dissolve racemic 2-(1H-imidazol-1-yl)-1-(2,4-dichlorophenyl)ethanol in acetone and heat to approximately 42°C.
-
Addition of Resolving Agent: Add an acetone solution of L-camphorsulfonic acid to the heated mixture.
-
Crystallization: Stir the mixture at 42°C for about 30 minutes, then allow it to cool. The diastereomeric salt of the desired enantiomer will preferentially precipitate as a white solid.
-
Isolation: Collect the white, flaky solid by filtration.
-
Liberation of the Free Base: Suspend the isolated solid in a suitable solvent and treat with a base to neutralize the camphorsulfonic acid and liberate the enantiomerically enriched free base.
Data Presentation: Chiral HPLC Analysis of Fenticonazole Enantiomers
The separation of fenticonazole enantiomers can be effectively monitored and quantified using chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Chiral Stationary Phase | Daicel AY-H |
| Mobile Phase | n-hexane:isopropanol:diethylamine (85:15:0.15) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 35°C |
| Resolution | ≥ 1.5 |
Table 1: Representative Chiral HPLC Conditions for Fenticonazole Enantiomer Separation.[9][10]
Strategy 2: Asymmetric Synthesis of the Chiral Intermediate
A more elegant and often more efficient approach is the direct synthesis of the desired (S)-enantiomer of the key intermediate. This is typically achieved through the asymmetric reduction of a prochiral ketone precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone.
Causality Behind Experimental Choices: The success of this strategy relies on the use of a chiral catalyst or biocatalyst that can differentiate between the two enantiotopic faces of the ketone's carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol. Both enzymatic and chemical catalytic systems have proven effective.
Sub-Strategy 2a: Biocatalytic Asymmetric Reduction
The use of ketoreductases (KREDs) offers high enantioselectivity under mild reaction conditions.
Experimental Protocol: Enzymatic Reduction using a Ketoreductase Mutant [11][12]
-
Biocatalyst Preparation: Utilize recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri (LK08).
-
Reaction Setup: In a suitable buffer system, combine the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, the biocatalyst, and a cofactor regeneration system (e.g., isopropanol and NADP+).
-
Biotransformation: Maintain the reaction at an optimized pH and temperature with stirring until the ketone is fully converted.
-
Workup and Isolation: Extract the product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, from the reaction mixture.
-
Subsequent Steps: The resulting chiral alcohol can then be reacted with imidazole to yield (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
Data Presentation: Performance of Biocatalytic Reduction
| Parameter | Value | Reference |
| Substrate | 2-chloro-1-(2,4-dichlorophenyl)ethanone | [12] |
| Biocatalyst | Recombinant E. coli expressing LK08 (KRED) | [12] |
| Conversion | >99% | [12] |
| Enantiomeric Excess (ee) | >99% for (S)-enantiomer | [12] |
Table 2: Efficacy of a Ketoreductase-Mediated Asymmetric Reduction.
Sub-Strategy 2b: Chemocatalytic Asymmetric Reduction
Chiral catalysts, such as those based on transition metals or organocatalysts, provide a powerful alternative to biocatalysis. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example.
Experimental Protocol: Asymmetric Reduction with a Chiral Diphenylprolinol Catalyst [13]
-
Catalyst Formation: React a borane complex with chiral diphenylprolinol in an organic solvent to generate the active chiral catalytic species.
-
Reduction Reaction: Add a solution of 2,2',4'-trichloroacetophenone in an organic solvent dropwise to the catalyst mixture.
-
Quenching and Workup: Quench the reaction with an acid solution, followed by extraction and concentration to obtain the crude chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Purification: Wash the crude product with a hydrocarbon solvent to yield the pure chiral alcohol.
Final Synthesis Step: Formation of (S)-Fenticonazole
Once the enantiomerically pure (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is obtained, the final step involves its condensation with 4-phenylmercaptobenzyl chloride.[3][14]
Experimental Protocol: Condensation Reaction [14]
-
Reaction Setup: In a reaction vessel, combine (S)-1-(2,4-dichlorophenyl)-2-imidazole ethanol, sodium hydroxide, water, toluene, and a phase transfer catalyst such as tetrabutylammonium bromide.
-
Addition of Electrophile: Heat the mixture to approximately 58°C and add a toluene solution of 4-phenylmercaptobenzyl chloride dropwise.
-
Reaction and Workup: Maintain the reaction at temperature for several hours. After completion, separate the organic layer, wash, dry, and concentrate to obtain the crude (S)-fenticonazole base as an oil.
-
Salt Formation: Dissolve the oily residue in a suitable solvent mixture (e.g., ethyl acetate:toluene) and add a solution of nitric acid in ethyl acetate to precipitate the (S)-fenticonazole nitrate salt.
-
Isolation and Drying: Collect the precipitate by filtration, wash, and dry to obtain the final product.
Conclusion
The stereoselective synthesis of (S)-fenticonazole is a pivotal step towards developing a more potent and potentially safer antifungal therapeutic. This guide has outlined two primary strategies: chiral resolution of a key racemic intermediate and asymmetric synthesis of this intermediate. While chiral resolution is a well-established technique, asymmetric synthesis, particularly through biocatalytic reduction, offers a more direct and highly enantioselective route. The choice of methodology will depend on factors such as scalability, cost-effectiveness, and available resources. The detailed protocols and workflows presented herein provide a solid foundation for researchers and drug development professionals to pursue the efficient and controlled synthesis of this therapeutically important enantiomer.
References
-
Separation of fenticonazole nitrate enantiomers by chiral-HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Quaglia, M. G., Donati, E., Carlucci, G., Mazzeo, P., & Fanali, S. (2002). Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers. Chirality, 14(5), 449–454. Retrieved from [Link]
-
Separation of fenticonazole nitrate enantiomers by chiral-HPLC. (n.d.). Journal of China Pharmaceutical University. Retrieved from [Link]
-
Ping, W. (n.d.). Separation of fenticonazole nitrate enantiomers by chiral-HPLC. tlooto. Retrieved from [Link]
-
Determination of fenticonazole enantiomers by LC-ESI-MS/MS and its application to pharmacokinetic studies in female rats. (n.d.). Scite. Retrieved from [Link]
-
Donati, E., Carlucci, G., & Quaglia, M. G. (2002). Determination of fenticonazole and its impurities by capillary electrophoresis and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 291–298. Retrieved from [Link]
-
Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Ni, Y., Li, C., Shen, H., & Xu, Y. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development, 23(9), 1993–2000. Retrieved from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
- Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
- Google Patents. (n.d.). CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory ....
-
Wang, Y., Chen, P., Chen, M., & Hu, A. (2004). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy, (4), 286-287. Retrieved from [Link]
-
Chimirri, A., Grasso, S., Monforte, A. M., Monforte, P., & Zappalà, M. (2008). Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles and in vitro evaluation of their antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 689–694. Retrieved from [Link]
-
Royalchem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
- Google Patents. (n.d.). CN103349755A - Fenticonazole nitrate and synthesis process thereof.
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fenticonazole Nitrate?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fenticonazole. Retrieved from [Link]
-
Tumietto, F., & Giacomelli, L. (2017). Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21(12), 2749–2754. Retrieved from [Link]
-
Feng, Z., Qin, F., & Li, F. (2016). Determination of fenticonazole in human plasma by HPLC–MS/MS and its application to pharmacokinetic studies. Journal of Chromatography B, 1026, 259-263. Retrieved from [Link]
-
Jiang, Y., Diagne, A. B., Thomson, R. J., & Schaus, S. E. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Journal of the American Chemical Society, 139(5), 1826–1829. Retrieved from [Link]
Sources
- 1. Fenticonazole - Wikipedia [en.wikipedia.org]
- 2. europeanreview.org [europeanreview.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]
- 5. Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]
- 8. scite.ai [scite.ai]
- 9. Separation of fenticonazole nitrate enantiomers by chiral-HPLC [jcpu.cpu.edu.cn]
- 10. tlooto.com [tlooto.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 14. CN103349755A - Fenticonazole nitrate and synthesis process thereof - Google Patents [patents.google.com]
